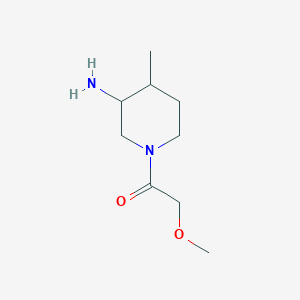
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O. This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methoxyethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one typically involves the following steps:
N-Acylation: The starting material, 3-amino-4-methylpiperidine, undergoes N-acylation with an appropriate acylating agent to form an intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxyethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one: Similar structure with a different alkyl chain length.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both the amino group and the methoxyethanone moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(3-amino-4-methylpiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-7-3-4-11(5-8(7)10)9(12)6-13-2/h7-8H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
ZZUBKPMYMYTTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1N)C(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


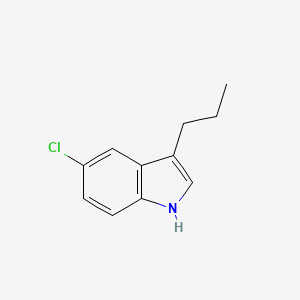
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
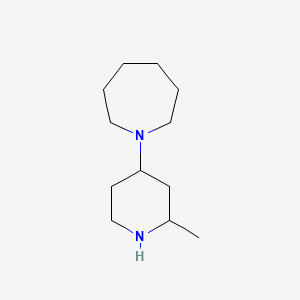


![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
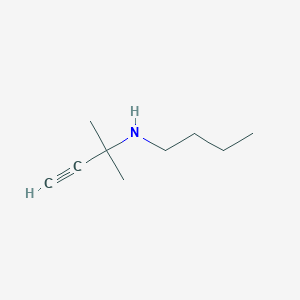
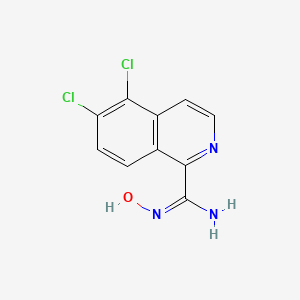
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
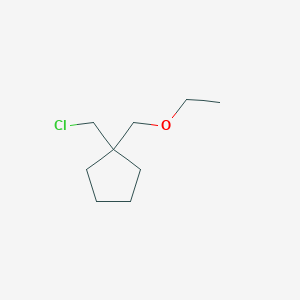
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
